molecular formula C8H4F4O2 B1586991 2,2,3,3-Tetrafluoro-1,4-benzodioxane CAS No. 94767-47-2

2,2,3,3-Tetrafluoro-1,4-benzodioxane

Cat. No. B1586991
CAS RN: 94767-47-2
M. Wt: 208.11 g/mol
InChI Key: QLCDBPBUHSKXHY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular weight of 208.11 . It is also known by its IUPAC name, 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine .


Molecular Structure Analysis

The InChI code for 2,2,3,3-Tetrafluoro-1,4-benzodioxane is 1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H . This code represents the molecular structure of the compound, indicating that it consists of 8 carbon atoms, 4 hydrogen atoms, 4 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2,2,3,3-Tetrafluoro-1,4-benzodioxane is a liquid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .

Scientific Research Applications

Application 1: Extraction of Alcohol and Water Mixtures

  • Summary of the Application : 2,2,3,3-Tetrafluoro-1,4-benzodioxane is used in the extraction of alcohol and water mixtures. This is achieved through the use of zeolitic imidazolate framework-8 based porous ionic liquids (ZIF-8-PILs), which are synthesized by mixing a solution of zeolitic imidazolate framework-8 (ZIF-8) and rationally designed ionic liquids (ILs) .
  • Methods of Application : The introduction of ZIF-8 results in a unique liquid porous structure and molecular sieve for ZIF-8-PILs. This improved extraction property endows ZIF-8-PILs with more efficiency for the separation of 2,2,3,3-tetrafluoro-1-propanol (TFP) and water .
  • Results or Outcomes : The extraction rate of 2,2,3,3-tetrafluoro-1-propanol (TFP) from water was found to be 88.1%, demonstrating the effectiveness of this method .

Application 2: Synthesis of Various Drugs

  • Summary of the Application : 2,2,3,3-Tetrafluoro-1,4-benzodioxane has been used in the synthesis of various drugs .

Application 3: Synthesis of Polymers

  • Summary of the Application : 2,2,3,3-Tetrafluoro-1,4-benzodioxane is used in the synthesis of polymers .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCDBPBUHSKXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380206
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoro-1,4-benzodioxane

CAS RN

94767-47-2
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94767-47-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Subsequently, 140 ml/h of hydrogen fluoride (measured as liquid) and 110 g/h of 2-chloro-2,3,3-trifluorobenzodioxane were passed over the catalyst at 300° C. In the course of 6 hours, 600 g of 2,2,3,3-tetrafluorobenzodioxane were obtained. This corresponds to a yield of 98%.
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Synthesis routes and methods II

Procedure details

500 ml of hydrogen fluoride, 5 ml of antimony pentachloride and 150 g of 2-chloro-2,3,3-trifluorobenzodioxane were heated in a closed vessel for 6 hours at 40° C., excess hydrogen fluoride was then drawn off, and the residue was taken up in methylene chloride, rendered alkaline and stem-distilled. The re-distillation gave 27 g of 2,2,3,3-tetrafluorobenzodioxane having a boiling point from 142° to 146° C. at 1020 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3-Tetrafluoro-1,4-benzodioxane
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2,2,3,3-Tetrafluoro-1,4-benzodioxane
Reactant of Route 3
2,2,3,3-Tetrafluoro-1,4-benzodioxane
Reactant of Route 4
2,2,3,3-Tetrafluoro-1,4-benzodioxane
Reactant of Route 5
2,2,3,3-Tetrafluoro-1,4-benzodioxane
Reactant of Route 6
2,2,3,3-Tetrafluoro-1,4-benzodioxane

Citations

For This Compound
1
Citations
CA Parrish, ND Adams, KR Auger… - Journal of Medicinal …, 2007 - ACS Publications
Kinesin spindle protein (KSP), an ATPase responsible for spindle pole separation during mitosis that is present only in proliferating cells, has become a novel and attractive anticancer …
Number of citations: 101 pubs.acs.org

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